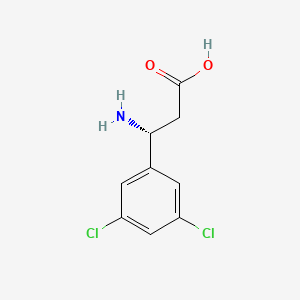
(S)-2-(1-Aminoethyl)-4-fluoroaniline2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(1-Aminoethyl)-4-fluoroaniline2hcl is a chiral primary amine that serves as a valuable building block in the synthesis of various pharmaceuticals and natural compounds. This compound is particularly significant due to its enantiomeric purity and its role in asymmetric catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-4-fluoroaniline2hcl typically involves the asymmetric transformation of pre-prepared or in situ formed NH imines. Biomimetic chemocatalysis inspired by enzymatic transaminations has emerged as an appealing method to access chiral primary amines . Engineered transaminase polypeptides have been developed to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates .
Industrial Production Methods
Industrial production methods for this compound often involve the use of engineered transaminases in host cells capable of expressing these enzymes. This biocatalytic approach ensures high yield and enantiomeric purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(1-Aminoethyl)-4-fluoroaniline2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and fluoro groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted amine derivatives, which can be further utilized in pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
(S)-2-(1-Aminoethyl)-4-fluoroaniline2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand or organo-catalyst in asymmetric catalysis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of
Eigenschaften
Molekularformel |
C8H11FN2 |
|---|---|
Molekulargewicht |
154.18 g/mol |
IUPAC-Name |
2-[(1S)-1-aminoethyl]-4-fluoroaniline |
InChI |
InChI=1S/C8H11FN2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5H,10-11H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
JLTCGWBRNSZJIX-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=CC(=C1)F)N)N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)F)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl](/img/structure/B13048378.png)


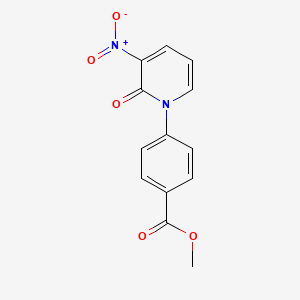
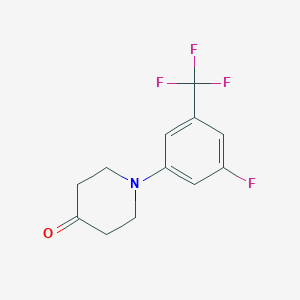
![4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13048412.png)
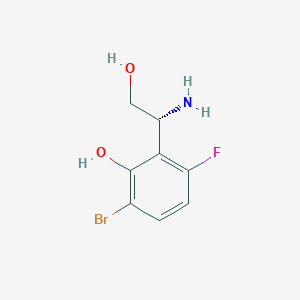
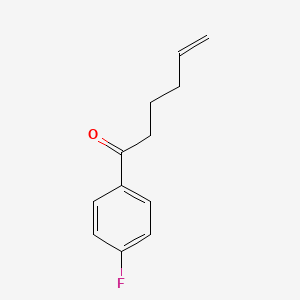


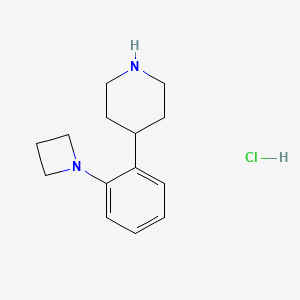

![Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate](/img/structure/B13048443.png)
